Enocitabine (N4-behenoyl-1-β-D-arabinofuranosylcytosine, BH-AC) is a synthetic pyrimidine nucleoside analog that acts as an antineoplastic antimetabolite. [] It is a lipophilic prodrug of cytarabine, designed to improve its pharmacokinetic properties. [] Enocitabine is primarily researched for its potential in treating hematological malignancies, particularly acute myeloid leukemia (AML). []
Related Compounds
Cytarabine
Compound Description: Cytarabine (also known as ara-C) is a pyrimidine nucleoside analog that acts as an antimetabolite, interfering with DNA synthesis and repair. It is primarily used in the treatment of acute myeloid leukemia (AML) and other hematological malignancies. []
Daunorubicin
Compound Description: Daunorubicin is an anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and ultimately leading to DNA damage and cell death. It exhibits potent antitumor activity and is widely used in the treatment of various cancers, including AML. []
Relevance: Daunorubicin is frequently used in combination with enocitabine in the treatment of AML. [, , , , , , ] The combination of these agents has demonstrated synergistic effects, leading to improved response rates in patients with AML. [, ]
Aclarubicin
Compound Description: Aclarubicin is another anthracycline antibiotic with a similar mechanism of action to daunorubicin. It exhibits strong antitumor activity against a broad range of cancers, including AML. []
Relevance: Aclarubicin is often used in combination with enocitabine as an alternative to daunorubicin in AML treatment. [, , ] Both anthracyclines share similar efficacy in combination with enocitabine, offering alternative treatment options for AML patients.
Mitoxantrone
Compound Description: Mitoxantrone is an anthracenedione antineoplastic agent that functions similarly to anthracyclines by intercalating with DNA and inhibiting topoisomerase II. It is used in the treatment of various cancers, including AML and prostate cancer. []
Relevance: Mitoxantrone is frequently combined with enocitabine in the treatment of AML, particularly in salvage regimens for relapsed or refractory cases. [, , , , , ] The combination demonstrates significant activity against AML, even in patients previously exposed to both mitoxantrone and enocitabine.
6-Mercaptopurine
Compound Description: 6-Mercaptopurine (6-MP) is a purine analog antimetabolite that disrupts DNA and RNA synthesis, ultimately inhibiting cell growth and inducing apoptosis. It is primarily used in the treatment of acute lymphoblastic leukemia (ALL) and AML. [, ]
Relevance: 6-Mercaptopurine is commonly used in combination with enocitabine in the treatment of AML, particularly in induction and consolidation therapy regimens. [, , ] This combination aims to enhance the antileukemic effect by targeting multiple pathways involved in DNA and RNA synthesis.
Etoposide
Compound Description: Etoposide is a topoisomerase II inhibitor, primarily used in the treatment of a variety of cancers, including lung cancer, testicular cancer, and leukemia. [, ]
Relevance: Etoposide is often used in combination with enocitabine in the treatment of AML, particularly in consolidation regimens and for relapsed or refractory cases. [, , , , , ] Combining these agents aims to improve efficacy by targeting different phases of the cell cycle and inducing apoptosis.
Idarubicin
Compound Description: Idarubicin is an anthracycline antitumor antibiotic with a mechanism of action similar to daunorubicin. It is used in the treatment of various cancers, including AML. []
Relevance: Idarubicin, like daunorubicin, is often used in combination with enocitabine as part of induction therapy for AML. [, , ] Both anthracyclines demonstrate efficacy in combination with enocitabine, providing options for AML treatment with potentially different side effect profiles.
Arsenic Trioxide
Compound Description: Arsenic trioxide (As2O3) is an inorganic compound primarily used in the treatment of acute promyelocytic leukemia (APL). It induces apoptosis in APL cells through various mechanisms, including degradation of the PML-RARα fusion protein. []
Relevance: While not directly combined with enocitabine in the provided research, arsenic trioxide is mentioned as an alternative treatment option for relapsed APL. [] This suggests a potential role for arsenic trioxide in cases where enocitabine-based therapies are ineffective or not tolerated.
Ancitabine
Compound Description: Ancitabine (Cyclo-C) is a cytidine analog similar to cytarabine but structurally distinct from enocitabine. It also acts as an antimetabolite, interfering with DNA synthesis. []
Relevance: Ancitabine is mentioned alongside cytarabine and enocitabine in a study exploring the antiviral effects of antileukemic drugs against human cytomegalovirus (HCMV). [] While structurally different from enocitabine, its inclusion highlights the potential for various cytidine analogs in antiviral research.
Compound Description: N4-Behenoyl-1-β-D-Arabinofuranosylcytosine (BH-AC) is another name for enocitabine. []
Source and Classification
Enocitabine, chemically identified as 2-amino-1-(β-D-arabinofuranosyl)-1H-pyrimidin-4(3H)-one, is derived from the natural nucleoside cytidine. Its classification falls under the category of antimetabolites, which are compounds that interfere with normal metabolic processes, particularly those involved in nucleic acid synthesis. As a nucleoside analog, it mimics the structure of natural nucleotides, thereby disrupting the replication of DNA and RNA.
Synthesis Analysis
The synthesis of Enocitabine involves several key steps:
Starting Material: The process typically begins with 2-amino-β-D-arabinofuranose, which serves as the sugar moiety.
Formation of Pyrimidinone: The synthesis involves the reaction of 2-amino-β-D-arabinofuranose with various pyrimidine precursors. For instance, reactions with N,N-dimethylformamide dimethylacetal lead to the formation of intermediate compounds that are further processed to yield Enocitabine.
Key Reactions:
The reaction of 2-amino-β-D-arabinofuranose with diketene derivatives results in the formation of fused oxazolo-pyrimidinones.
Subsequent hydrolysis and structural modifications yield the final product through selective ring openings and functional group transformations.
The detailed synthetic pathway can be complex and often requires optimization of reaction conditions such as temperature, solvent choice, and concentration to maximize yield and purity .
Molecular Structure Analysis
Enocitabine's molecular structure is characterized by:
Molecular Formula: C₉H₁₃N₃O₅
Molecular Weight: 227.21 g/mol
Structural Features: It contains a pyrimidinone ring fused to an arabinofuranose sugar moiety. The presence of an amino group at the 2-position of the sugar enhances its biological activity.
The stereochemistry is crucial for its function; thus, X-ray crystallography and NMR spectroscopy are often employed to confirm the three-dimensional arrangement of atoms in the molecule .
Chemical Reactions Analysis
Enocitabine participates in several chemical reactions that are significant for its biological activity:
Nucleotide Incorporation: Once inside a cell, Enocitabine is phosphorylated to its triphosphate form, which can then be incorporated into DNA during replication.
Chain Termination: As a chain terminator, it prevents further elongation of the DNA strand upon incorporation due to its structural similarity to cytidine but lack of necessary functional groups for further extension.
Reactivity with Enzymes: Enocitabine's action involves interactions with DNA polymerases, where it competes with natural nucleotides for incorporation into growing DNA strands .
Mechanism of Action
The mechanism by which Enocitabine exerts its effects involves several key steps:
Phosphorylation: Enocitabine is converted into its active triphosphate form by cellular kinases.
Incorporation into DNA: The triphosphate form mimics deoxycytidine triphosphate (dCTP) and gets incorporated into the DNA strand during replication.
Termination of Replication: Once incorporated, it prevents further addition of nucleotides due to its structure, leading to premature termination of DNA synthesis.
Antiviral Activity: In addition to its antitumor effects, Enocitabine has demonstrated antiviral properties against human cytomegalovirus by inhibiting viral replication pathways .
Physical and Chemical Properties Analysis
Enocitabine exhibits several notable physical and chemical properties:
Solubility: It is soluble in water and polar organic solvents, which facilitates its bioavailability.
Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
pKa Values: The compound possesses multiple ionizable groups, which influence its solubility and interaction with biological targets.
These properties are critical for understanding how Enocitabine behaves in biological systems and its efficacy as a therapeutic agent .
Applications
Enocitabine has several significant applications in medicine:
Cancer Treatment: It is primarily used as an antileukemic agent due to its ability to inhibit rapidly dividing cells by interfering with DNA synthesis.
Antiviral Therapy: Its effectiveness against human cytomegalovirus positions it as a potential treatment option for viral infections where traditional therapies may fail.
Research Tool: In biochemical research, Enocitabine serves as a valuable tool for studying nucleotide metabolism and mechanisms of drug resistance in cancer cells .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Novel specific inhibitor of Pax2 transcription activation, targeting the DNA binding domain and inhibiting embryonic kidney development EG1 is a novel specific inhibitor of Pax2 transcription activation, targeting the DNA binding domain and inhibiting embryonic kidney development.
EGFR-IN-542 is a novel EGFR inhibitor. EGFR-IN-542 significantly reduces myocardial inflammation, fibrosis, apoptosis and dysfunction. It shows promise for use in the treatment of obesity-induced cardiac complications.
EGA is an inhibitor of endosomal trafficking. It increases accumulation of fluorescently labeled EGF in early endosomes in HeLa cells when used at a concentration of 20 μM. EGA inhibits cell death induced by anthrax lethal toxin in RAW264.7 cells (IC50 = 1.7 μM) as well as by additional acid-dependent bacterial toxins, including diphtheria toxin, P. aeruginosa ExoA, and H. ducreyi cytolethal distending toxin (Hd-CDT), in various cell types. It also inhibits infection of Vero and HeLa cells by the low pH-dependent lymphocytic choriomeningitis (LCMV; Armstrong strain) and influenza A/WSN/33 viruses, respectively. Selective inhibitor of endosomol trafficking pathways exploited by multiple toxins and virus EGA is a selective inhibitor of endosomol trafficking pathways exploited by multiple toxins and virus.
EGFR inhibitor is a cell permeable, 4,6-disubstituted pyrimidine compound that selectively inhibits the EGFR kinase with an IC50 value of 21 nM in vitro and blocks receptor autophosphorylation in cells. It can also inhibit the L858R and L861Q EGFR mutants (IC50s = 63 and 4 nM, respectively) yet displays strong selectivity for EGFR against a panel of 55 recombinant kinases (IC50s > 10 μM). Whereas overactivity of EGFR tyrosine kinases has been associated with a number of cancers, inhibition of EGFR has been shown to induce apoptosis by downregulating antiapoptotic proteins such as survivin and upregulating proapoptotic proteins such as Bim. EGFR inhibitor is an EGFR inhibitor. It directly depolymerizes microtubules and is used as a chemical probe to investigate both the EGFR pathway and microtubule dynamics.
Egis-11150 is a potent inhibitor of adrenergic alpha1, alpha2c, 5-HT2a, 5HT7 receptors; Relatively selective blocker of adrenergic alpha2c over adrenergic alpha2a receptors..